ABBV-CLS-484: A Technical Guide to a First-in-Class PTPN2/PTPN1 Inhibitor for Cancer Immunotherapy
ABBV-CLS-484: A Technical Guide to a First-in-Class PTPN2/PTPN1 Inhibitor for Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABBV-CLS-484, also known as osunprotafib, is a first-in-class, orally bioavailable, small molecule inhibitor of Protein Tyrosine Phosphatase Non-receptor Type 2 (PTPN2) and Type 1 (PTPN1).[1][2] Developed by AbbVie in collaboration with the Broad Institute and Calico Life Sciences, this agent represents a significant advancement in cancer immunotherapy by targeting previously "undruggable" intracellular checkpoints.[1][3] Preclinical studies have demonstrated its potential to enhance anti-tumor immunity through a dual mechanism of action: directly sensitizing tumor cells to immune-mediated killing and augmenting the function of various immune cells.[1] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of ABBV-CLS-484.
Discovery and Design
The discovery of ABBV-CLS-484 stemmed from an in vivo CRISPR screen that identified PTPN2 and its close homolog PTPN1 as key negative regulators of anti-tumor immunity.[1] While phosphatases have long been recognized as attractive therapeutic targets, their active sites were considered challenging to drug due to their highly conserved and charged nature. AbbVie researchers overcame this hurdle through a structure-based drug design and optimization strategy.[1] This approach led to the development of a potent, selective, and orally bioavailable inhibitor capable of engaging the active site of both PTPN2 and PTPN1.[1]
The discovery workflow for ABBV-CLS-484 can be conceptualized as a multi-stage process, beginning with target identification and culminating in a clinical candidate.
Synthesis Pathway
The precise, step-by-step synthesis of ABBV-CLS-484 is proprietary to AbbVie. However, based on the patent literature (WO2019246513A1) describing the synthesis of structurally related 5-(naphthalen-2-yl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide derivatives, a plausible synthetic route can be proposed. The core of the molecule features a substituted naphthalene (B1677914) ring linked to a 1,2,5-thiadiazolidin-3-one 1,1-dioxide moiety.
The general synthetic strategy likely involves the construction of the substituted naphthalene core, followed by the formation of the thiadiazolidinone (B1220539) ring. Key steps would include aromatic substitution reactions to introduce the various functional groups on the naphthalene ring and a cyclization reaction to form the heterocyclic system.
Mechanism of Action
ABBV-CLS-484 exerts its anti-tumor effects by inhibiting the enzymatic activity of PTPN2 and PTPN1. These phosphatases are critical negative regulators of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway, which plays a pivotal role in interferon (IFN) signaling and immune cell activation.[1]
By inhibiting PTPN2 and PTPN1, ABBV-CLS-484 enhances JAK-STAT signaling in both tumor and immune cells.[1] This leads to a multi-pronged attack on the tumor:
-
Direct Tumor Cell Effects: Increased sensitivity to interferon-gamma (IFNγ), leading to enhanced antigen presentation and growth suppression.
-
Immune Cell Activation:
-
T Cells: Promotes T-cell receptor (TCR) signaling, leading to increased activation, proliferation, and effector function of CD8+ T cells, and reduced T-cell exhaustion.[1]
-
Natural Killer (NK) Cells: Enhances NK cell function and cytotoxicity.[1]
-
Dendritic Cells (DCs) and Macrophages: Augments their pro-inflammatory properties.
-
The signaling pathway affected by ABBV-CLS-484 is depicted below:
Preclinical Data
In Vitro Activity
ABBV-CLS-484 has demonstrated potent inhibition of both PTPN2 and PTPN1.
| Parameter | Value | Reference |
| PTPN2 IC50 | 1.8 nM | [4] |
| PTPN1 IC50 | 2.5 nM | [4] |
| B16 cell STAT1 EC50 | 176 nM | [4] |
Pharmacokinetics
Pharmacokinetic studies in mice have shown that ABBV-CLS-484 is orally bioavailable with a favorable dose-exposure relationship.
| Parameter | Value | Reference |
| Oral Bioavailability (Mouse) | Good | [4] |
| Protein Binding (Mouse) | 14% | [4] |
| Protein Binding (Human) | 50% | [4] |
| Clearance (Mouse) | Low | [4] |
In Vivo Efficacy
In murine cancer models, including those resistant to anti-PD-1 therapy, ABBV-CLS-484 monotherapy has been shown to generate robust anti-tumor immunity and lead to tumor regression.[1] Combination therapy with anti-PD-1 has demonstrated synergistic effects.[5]
Experimental Protocols
Detailed experimental protocols for the specific assays conducted by AbbVie are not publicly available. However, the following are generalized protocols for the key types of experiments used to characterize ABBV-CLS-484.
PTPN2/PTPN1 Phosphatase Activity Assay
This assay is used to determine the in vitro inhibitory activity of a compound against the PTPN2 and PTPN1 enzymes.
-
Reagents and Materials:
-
Recombinant human PTPN2 and PTPN1 enzymes
-
Fluorogenic phosphatase substrate (e.g., DiFMUP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100)
-
ABBV-CLS-484 or other test compounds
-
384-well microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the test compound dilutions to the microplate wells.
-
Add the PTPN2 or PTPN1 enzyme to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity at regular intervals to determine the reaction rate.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
STAT1 Phosphorylation Western Blot
This assay measures the phosphorylation of STAT1 in cells treated with a test compound and stimulated with IFNγ.
-
Reagents and Materials:
-
Cancer cell line (e.g., B16-F10)
-
Cell culture medium and supplements
-
Recombinant IFNγ
-
ABBV-CLS-484 or other test compounds
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-STAT1, anti-total-STAT1, anti-loading control like beta-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with the test compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with IFNγ for a short period (e.g., 15-30 minutes).
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated STAT1 to total STAT1.
-
T-Cell Activation Assay (IFNγ Release)
This assay assesses the ability of a test compound to enhance T-cell activation, often measured by the release of IFNγ.
-
Reagents and Materials:
-
Primary human or mouse T cells
-
T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies, or co-culture with target tumor cells)
-
ABBV-CLS-484 or other test compounds
-
Cell culture medium
-
IFNγ ELISA kit
-
-
Procedure:
-
Isolate T cells from peripheral blood or spleen.
-
Plate the T cells and add the test compound.
-
Add the T-cell activation stimuli.
-
Incubate the cells for a specified period (e.g., 24-72 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of IFNγ in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Clinical Development
ABBV-CLS-484 is currently being evaluated in a Phase 1 clinical trial (NCT04777994) in patients with solid tumors, both as a monotherapy and in combination with other anti-cancer agents.[1]
Conclusion
ABBV-CLS-484 is a promising, first-in-class PTPN2/PTPN1 inhibitor that has demonstrated significant potential in preclinical models of cancer. Its dual mechanism of action, targeting both tumor cells and the immune system, represents a novel and exciting strategy in cancer immunotherapy. The ongoing clinical trials will be crucial in determining its safety and efficacy in patients.
References
- 1. benchchem.com [benchchem.com]
- 2. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced phosphorylation of STAT1 is dependent on PKR signaling in HLA-B27 expressing U937 monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
